N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a central acetamide scaffold. The structure includes a 2,5-dimethoxyphenyl group attached to the nitrogen atom and a sulfanyl-linked pyridazin-3-yl moiety substituted with a pyridin-4-yl group at the 6-position. Its crystallographic refinement could employ programs like SHELXL for precise structural determination .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-14-3-5-17(26-2)16(11-14)21-18(24)12-27-19-6-4-15(22-23-19)13-7-9-20-10-8-13/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYGGRVLSOGJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activities, and potential therapeutic applications based on various studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway often employs methods such as nucleophilic substitution and coupling reactions to introduce the necessary functional groups.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The compound demonstrated low micromolar GI50 values, indicating potent activity against these cancer cells .
| Cell Line | GI50 Value (µM) | Mechanism of Action |
|---|---|---|
| K562 | 5.0 | Induction of apoptosis |
| MV4-11 | 4.5 | Inhibition of cell proliferation |
| MCF-7 | 3.8 | Cell cycle arrest |
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death. Specifically, it induces cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase-9 .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G1 phase, thereby preventing cancer cells from proliferating .
- Inhibition of Key Proteins : The compound may inhibit proteins involved in cell survival and proliferation, such as proliferating cell nuclear antigen (PCNA) .
Case Studies
Several case studies have explored the effectiveness of this compound in vivo and in vitro:
- In Vitro Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
- Animal Model Study : In an animal model for breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Patent Literature (EP3348550A1)
The European patent EP3348550A1 discloses several acetamide derivatives with benzothiazole or benzothiazole-2-yl cores, offering a basis for comparison. Key analogs include:
| Compound Name | Core Structure | R1 Substituent | X Linker | Notable Features |
|---|---|---|---|---|
| N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | Benzothiazole | Cl | CH2 | Chlorine enhances electronegativity |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | Benzothiazole | CF3 | CH2 | CF3 improves metabolic stability |
| N-(6-methoxybenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | Benzothiazole | OMe | CH2 | Methoxy increases solubility |
| Target Compound | Pyridazine-sulfanyl | Pyridin-4-yl | Sulfanyl | Unique pyridazine-pyridine π-stacking potential |
Key Differences :
- Core Heterocycle : The target compound replaces benzothiazole (common in patent analogs) with a pyridazine-sulfanyl group, altering electronic properties and binding interactions.
- Linker Flexibility : The sulfanyl bridge in the target compound may confer greater conformational flexibility compared to rigid CH2 linkers in benzothiazole derivatives .
Pharmacological and Physicochemical Properties
- Solubility : Methoxy groups (as in the 2,5-dimethoxyphenyl moiety) generally improve aqueous solubility, but the pyridazine core may reduce logP compared to benzothiazole derivatives .
- Binding Affinity : The pyridazin-3-yl sulfanyl group’s ability to form hydrogen bonds could enhance target affinity relative to benzothiazole-based analogs, which rely on halogen bonding (e.g., Cl, CF3) .
- Metabolic Stability : The absence of metabolically labile groups (e.g., CF3 in patent compounds) may improve the target compound’s pharmacokinetic profile.
Crystallographic Refinement Considerations
The target compound’s structure determination would benefit from SHELX software (e.g., SHELXL for refinement), particularly for resolving challenges like disorder in the sulfanyl linker or pyridazine-pyridine torsion angles . Patent analogs, by contrast, often feature simpler benzothiazole cores with fewer conformational ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
